molecular formula C20H15ClN2O2 B2697245 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 1797270-73-5

1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2697245
CAS No.: 1797270-73-5
M. Wt: 350.8
InChI Key: TXIIEYNPWFOMKX-UHFFFAOYSA-N
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Description

1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorobenzoyl group, a furan ring, and a phenyl group attached to the pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating under reflux.

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, optimization of reaction conditions for higher yields, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating certain biochemical processes, and modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-phenylpyrazole: Lacks the dihydro component.

    1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2-chlorophenyl)-[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-16-10-5-4-9-15(16)20(24)23-18(14-7-2-1-3-8-14)13-17(22-23)19-11-6-12-25-19/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIIEYNPWFOMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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